molecular formula C7H16ClNO2S B8355737 4-Chloro-N-propyl-1-butanesulfonamide

4-Chloro-N-propyl-1-butanesulfonamide

Cat. No.: B8355737
M. Wt: 213.73 g/mol
InChI Key: NAUZCBOENUGCIV-UHFFFAOYSA-N
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Description

4-Chloro-N-propyl-1-butanesulfonamide is a sulfonamide derivative characterized by a butanesulfonamide backbone substituted with a chlorine atom at the 4-position and an N-propyl group. The chlorine substituent may enhance electrophilic reactivity or influence binding interactions, while the propyl group could modulate lipophilicity and solubility .

Properties

Molecular Formula

C7H16ClNO2S

Molecular Weight

213.73 g/mol

IUPAC Name

4-chloro-N-propylbutane-1-sulfonamide

InChI

InChI=1S/C7H16ClNO2S/c1-2-6-9-12(10,11)7-4-3-5-8/h9H,2-7H2,1H3

InChI Key

NAUZCBOENUGCIV-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)CCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • Molecular Size and Complexity :
    The target compound (212.5 g/mol) is significantly smaller than the analogs in (395.3 g/mol) and (323.8 g/mol). This smaller size may enhance bioavailability and membrane permeability compared to bulkier analogs .

  • Substituent Effects :

    • Chlorine Position : In the target compound, chlorine is on the butane chain, whereas in and , it resides on a benzene ring. This difference may alter reactivity; for example, aliphatic chlorides are more prone to nucleophilic substitution than aromatic chlorides .
    • N-Substituents : The N-propyl group in the target compound is less sterically hindered than the pyrazolylpropyl () or methyl-phenylpropyl () groups. Reduced steric bulk could improve binding to target proteins or enzymes .
  • Aromatic vs. Aliphatic Cores :
    The analogs in and feature aromatic benzenesulfonamide cores, which are associated with π-π stacking interactions in drug-receptor binding. The target compound’s aliphatic backbone may prioritize hydrophobic interactions over aromatic stacking .

Hypothetical Physicochemical Properties

  • Solubility : The linear alkyl chain and smaller size of the target compound likely increase water solubility compared to the aromatic analogs, which have higher logP values due to phenyl groups .
  • Reactivity: The aliphatic chlorine in the target compound may act as a leaving group in substitution reactions, a property less pronounced in aromatic chlorides .

Research Implications and Limitations

While direct experimental data on this compound is scarce, comparisons with structural analogs suggest:

  • Medicinal Chemistry : The compound’s balance of size and substituents could optimize pharmacokinetic profiles, though its lack of aromaticity may limit target specificity compared to ’s pyrazolyl derivative .
  • Synthetic Applications : The aliphatic chlorine and sulfonamide group make it a candidate for further functionalization, such as coupling reactions or polymer synthesis.

Key Limitations :

  • The absence of empirical data (e.g., binding assays, solubility measurements) necessitates caution in extrapolating properties.
  • Structural analogs in and exhibit divergent biological activities, underscoring the need for targeted studies on the compound .

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